molecular formula C18H20FN3O B5144775 N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B5144775
M. Wt: 313.4 g/mol
InChI Key: AZQPWBATTCJEGC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 3-fluoroaniline with 4-phenylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and phenylpiperazine moiety play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-[(3-fluorophenyl)methyl]-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

Uniqueness

N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide stands out due to its specific combination of a fluorophenyl group and a phenylpiperazine moiety, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of research applications make it a valuable compound in scientific studies.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQPWBATTCJEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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